1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone
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Overview
Description
“1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone” is a chemical compound with the CAS Number: 148716-35-2. It has a molecular weight of 171.24 and its IUPAC name is 2-(4-acetyl-1-piperazinyl)ethanamine .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, related compounds have been studied. For example, electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles leading to the disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .Scientific Research Applications
Antiviral Applications
A study by Al-Masoudi et al. (2007) focused on the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives, including a compound similar to "1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone". These compounds were developed as potential non-nucleoside reverse transcriptase inhibitors for HIV, showing promising anti-HIV-1 and anti-HIV-2 activity in vitro (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antitumor Applications
Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, investigating their effect on tumor DNA methylation in vitro. This study contributes to understanding the potential antitumor applications of compounds related to "this compound" (Hakobyan et al., 2020).
Antipsychotic Applications
Bhosale et al. (2014) reported on the synthesis and pharmacological evaluation of biphenyl moiety linked with aryl piperazine, creating derivatives of "this compound". These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity, suggesting potential applications in antipsychotic treatments (Bhosale et al., 2014).
Analgesic and Anti-inflammatory Applications
A study by Palaska et al. (1993) synthesized derivatives of "this compound" and evaluated their analgesic and anti-inflammatory activities. These compounds showed higher analgesic activity than aspirin and greater carrageenan edema inhibition than indomethacin, without inducing gastric ulceration (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that the compound contains three nitrogen atoms; one primary, one secondary and one tertiary . This structure could potentially allow it to interact with various biological targets in a unique manner.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been shown to induce various cellular responses, including apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXLKUJTTDIYQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588473 |
Source
|
Record name | 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148716-35-2 |
Source
|
Record name | 1-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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